6-Bromo-1,5-naphthyridine-4-oxo-3-carboxylic acid
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Overview
Description
6-Fluoro-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorine atom at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another approach includes the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid, which has been studied for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
6-Fluoro-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Another similar compound with applications in antibacterial drug synthesis.
Uniqueness
6-Fluoro-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-3H,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAUBNVLMUQCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C(C2=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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